2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide
Description
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Properties
IUPAC Name |
2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-[[3-(1-ethylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O4/c1-4-25-10-6-8-15(25)20-23-18(29-24-20)12-22-17(26)13-27-16-9-5-7-14-11-21(2,3)28-19(14)16/h5-10H,4,11-13H2,1-3H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJFHRELMGLEBCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC=C1C2=NOC(=N2)CNC(=O)COC3=CC=CC4=C3OC(C4)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide is a complex organic molecule that has garnered interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.
Molecular Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 320.36 g/mol. Its structure features a benzofuran moiety linked through an ether bond to an acetamide group, which is further substituted with a pyrrol and oxadiazole moiety. This unique structural arrangement suggests potential interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 320.36 g/mol |
| IUPAC Name | This compound |
| InChI Key | [InChI Key Here] |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cellular signaling pathways. Preliminary studies suggest that it may act as an inhibitor of certain enzymes related to cancer progression and inflammation. The compound's structure allows it to modulate pathways that regulate cell proliferation and apoptosis.
Anticancer Activity
Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance, studies have demonstrated its ability to induce apoptosis in various cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.
Case Study:
In vitro experiments on breast cancer cell lines (MDA-MB-436) showed that treatment with the compound resulted in a notable increase in the sub-G1 phase population, indicating apoptosis induction. The IC50 values for these effects were recorded at approximately 5 µM, showcasing its potency compared to standard chemotherapeutics.
Anti-inflammatory Effects
The compound also shows promise in modulating inflammatory responses. In models of inflammation, it has been shown to reduce the production of pro-inflammatory cytokines and inhibit pathways associated with chronic inflammation.
Table: Summary of Biological Activities
| Activity Type | Observed Effect | IC50 Value (µM) |
|---|---|---|
| Anticancer | Induction of apoptosis | 5 |
| Anti-inflammatory | Reduction in cytokine production | Not specified |
| Cytotoxicity | Cell growth inhibition | 10 (in vitro) |
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide?
- Methodology : Synthesis typically involves multi-step organic reactions. Critical steps include:
- Coupling of the dihydrobenzofuran moiety with a chloroacetyl intermediate under basic conditions (e.g., K₂CO₃ in DMF) to form the acetamide backbone .
- Formation of the 1,2,4-oxadiazol-5-yl ring via cyclization of nitrile and hydroxylamine derivatives, followed by alkylation with 1-ethyl-1H-pyrrole .
- Purification via column chromatography and validation using HPLC (>95% purity) .
Q. How is the compound structurally characterized to confirm its identity?
- Methodology :
- X-ray crystallography for definitive stereochemical analysis (e.g., dihydrobenzofuran ring conformation) .
- NMR spectroscopy (¹H, ¹³C) to verify substituent positions, including the ethyl-pyrrole and oxadiazole groups .
- Mass spectrometry (MS) for molecular weight confirmation and fragmentation pattern analysis .
Q. What biological targets are hypothesized for this compound based on its structural features?
- Methodology :
- In silico docking studies suggest affinity for kinase domains or G-protein-coupled receptors (GPCRs) due to the oxadiazole and pyrrole motifs .
- Comparative analysis with structurally similar compounds (e.g., triazole derivatives) indicates potential activity against inflammatory or oncogenic targets .
Advanced Research Questions
Q. How can synthetic yields be optimized for the oxadiazole ring formation?
- Methodology :
- Reaction condition screening : Test catalysts (e.g., ZnCl₂) and solvents (DMF vs. THF) to enhance cyclization efficiency .
- Microwave-assisted synthesis to reduce reaction time and improve yield (e.g., 30 minutes at 120°C vs. 12 hours conventional) .
- Monitor intermediates via thin-layer chromatography (TLC) to identify side products and adjust stoichiometry .
Q. How can contradictory binding affinity data across assays be resolved?
- Methodology :
- Surface plasmon resonance (SPR) to measure real-time binding kinetics and validate equilibrium dissociation constants (KD) .
- Isothermal titration calorimetry (ITC) to assess thermodynamic parameters (ΔH, ΔS) and rule out nonspecific interactions .
- Compare results with structural analogs (e.g., chlorophenyl-oxadiazole derivatives) to identify substituent-specific effects .
Q. What strategies are effective for structure-activity relationship (SAR) studies on this compound?
- Methodology :
- Synthesize derivatives with modified substituents (e.g., replacing ethyl-pyrrole with methyl-imidazole) and test in biological assays .
- 3D-QSAR modeling to correlate electronic/steric properties (e.g., Hammett constants) with activity data .
- Pharmacophore mapping to identify critical interaction sites (e.g., oxadiazole as a hydrogen bond acceptor) .
Q. How can metabolic stability be improved without compromising target affinity?
- Methodology :
- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance bioavailability .
- Microsomal stability assays (e.g., liver microsomes from mice/humans) to identify metabolic hotspots (e.g., dihydrobenzofuran oxidation) .
- Deuterium incorporation at labile C-H bonds to slow CYP450-mediated degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
